

Application Notes and Protocols for ML277 in In Vitro Cardiac Studies

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Compound of Interest

Compound Name: ML277

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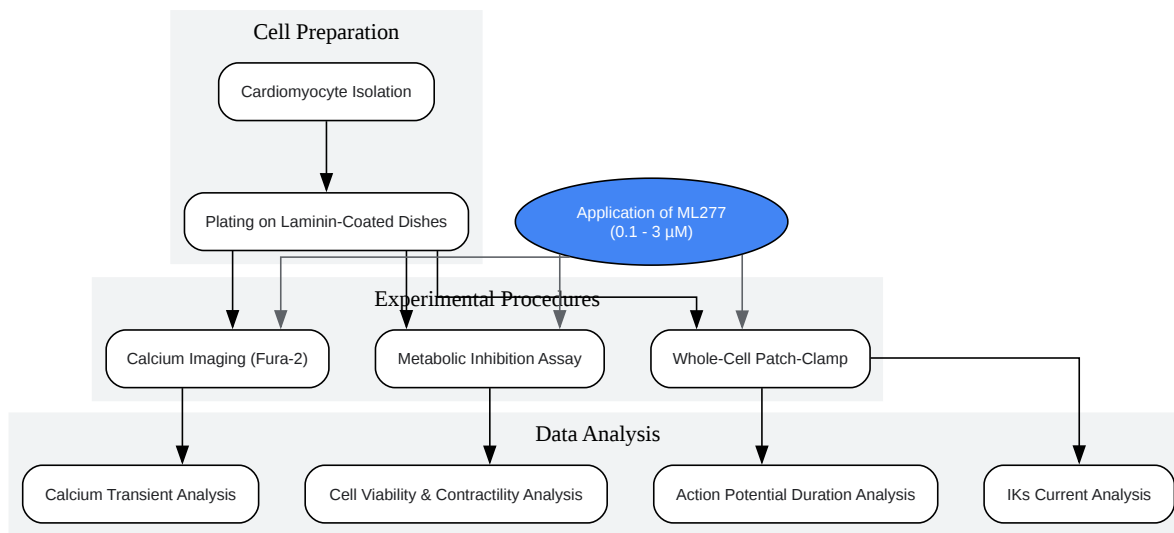
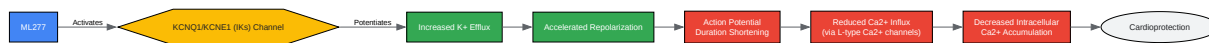
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **ML277** in in vitro cardiac research models. **ML277** is a potent and selective activator of the KCNQ1 (Kv7.1) potassium channel, which is a critical component of the slowly activating delayed rectifier potassium current (IKs) in cardiomyocytes.^[1] Understanding its effects is paramount for studies related to cardiac electrophysiology, cardioprotection, and arrhythmia.

Mechanism of Action

ML277 potentiates the IKs current by modulating the KCNQ1 channel.^[1] In the heart, KCNQ1 associates with the KCNE1 subunit to form the IKs channel, which plays a crucial role in the repolarization phase of the cardiac action potential.^{[2][3][4]} **ML277** has been shown to specifically enhance the fully activated open state of the KCNQ1 channel, leading to an increased potassium efflux.^{[2][3][4]} This results in a shortening of the action potential duration (APD) and a reduction in intracellular calcium accumulation during each cardiac cycle.^[5] Notably, **ML277** is selective for KCNQ1 and has been reported to have no significant effect on other cardiac ion channels such as hERG, Nav1.5, and Cav1.2.^[1]

Signaling Pathway of ML277 in Cardiomyocytes



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